molecular formula C10H19N3O2S B13574247 1-(1-(Cyclopropylsulfonyl)azetidin-3-yl)piperazine

1-(1-(Cyclopropylsulfonyl)azetidin-3-yl)piperazine

Cat. No.: B13574247
M. Wt: 245.34 g/mol
InChI Key: WBPRTBPTLLGCIL-UHFFFAOYSA-N
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Description

1-[1-(cyclopropanesulfonyl)azetidin-3-yl]piperazine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring attached to an azetidine ring, which is further substituted with a cyclopropanesulfonyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject for study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(cyclopropanesulfonyl)azetidin-3-yl]piperazine typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The cyclopropanesulfonyl group is then introduced through sulfonylation reactions, often using reagents such as cyclopropanesulfonyl chloride. The final step involves the coupling of the azetidine derivative with piperazine, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[1-(cyclopropanesulfonyl)azetidin-3-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions (e.g., acidic or basic environments).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

1-[1-(cyclopropanesulfonyl)azetidin-3-yl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[1-(cyclopropanesulfonyl)azetidin-3-yl]piperazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Aziridines: Similar to azetidines but with a three-membered ring.

    Other Azetidines: Compounds with different substituents on the azetidine ring.

    Sulfonyl Derivatives: Compounds with different sulfonyl groups attached to various rings.

Uniqueness

1-[1-(cyclopropanesulfonyl)azetidin-3-yl]piperazine is unique due to the combination of its azetidine and piperazine rings, along with the cyclopropanesulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H19N3O2S

Molecular Weight

245.34 g/mol

IUPAC Name

1-(1-cyclopropylsulfonylazetidin-3-yl)piperazine

InChI

InChI=1S/C10H19N3O2S/c14-16(15,10-1-2-10)13-7-9(8-13)12-5-3-11-4-6-12/h9-11H,1-8H2

InChI Key

WBPRTBPTLLGCIL-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)N2CC(C2)N3CCNCC3

Origin of Product

United States

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